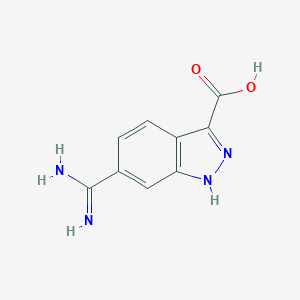

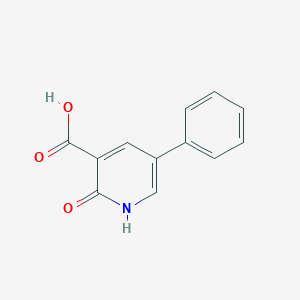

![molecular formula C34H28Au2Cl2FeP2 B174426 Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent CAS No. 122092-51-7](/img/structure/B174426.png)

Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene], often abbreviated as dppf, is an organophosphorus compound commonly used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone . The empirical formula is C34H28Au2Cl2FeP2 .

Molecular Structure Analysis

The molecular weight of this compound is 1019.22 . The SMILES string representation is[Fe].Cl[Au].Cl[Au].[CH]1[CH][CH]CP(c2ccccc2)c3ccccc3.[CH]4[CH][CH]CP(c5ccccc5)c6ccccc6 . The InChI representation is 1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2 . Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 223-229 °C . The exact mass is 1017.972g/mol . Unfortunately, the density, boiling point, and flash point were not available in the search results .Wissenschaftliche Forschungsanwendungen

Homogeneous Catalysis

This compound acts as a ligand in homogeneous catalysis, which is a process where the catalyst operates in the same phase as the reactants. It’s particularly used for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing .

Buchwald-Hartwig Cross Coupling

It serves as a ligand for Buchwald-Hartwig cross coupling, a reaction that forms carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Gold Catalysts

The compound is involved in gold catalysis, which has seen a ‘gold rush’ in the 21st century due to its potential in various chemical reactions .

Synthesis and Matrix of Materials

The related bidentate ligand 1,1’-bis(diphenylphosphino)ferrocene (dppf) is increasingly used in the synthesis and matrix of 21st century materials .

Wirkmechanismus

Target of Action

Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] is primarily used as a catalyst in organic synthesis reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of chemical bonds.

Mode of Action

The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This interaction accelerates the reaction rate and leads to the formation of the desired products. In some gold-catalyzed reactions, it can catalyze reactions such as oxidation, addition, and dehydrogenation .

Result of Action

The molecular and cellular effects of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene]'s action are the successful completion of the catalyzed reactions . By lowering the activation energy and accelerating the reaction rate, it enables the efficient synthesis of the desired products.

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent can be achieved through a two-step process. The first step involves the synthesis of 1,1'-bis(diphenylphosphino)ferrocene, which is then used in the second step to synthesize Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene].", "Starting Materials": [ "Ferrocene", "Diphenylphosphine", "Chloroauric acid", "Hydrochloric acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 1,1'-bis(diphenylphosphino)ferrocene", "1. Dissolve ferrocene (1.0 g) and diphenylphosphine (3.4 mL) in methanol (50 mL) and stir for 24 hours at room temperature.", "2. Filter the resulting solution and evaporate the solvent under reduced pressure.", "3. Dissolve the residue in diethyl ether (50 mL) and filter to remove any insoluble impurities.", "4. Evaporate the solvent under reduced pressure to obtain 1,1'-bis(diphenylphosphino)ferrocene as a yellow solid.", "Step 2: Synthesis of Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene]", "1. Dissolve 1,1'-bis(diphenylphosphino)ferrocene (0.5 g) and chloroauric acid (0.5 g) in methanol (20 mL) and stir for 24 hours at room temperature.", "2. Add hydrochloric acid (5 mL) to the solution and stir for an additional 2 hours.", "3. Add sodium borohydride (0.2 g) to the solution and stir for 1 hour.", "4. Add sodium hydroxide solution (10%) until the pH of the solution reaches 10.", "5. Extract the product with diethyl ether (3 x 50 mL) and combine the organic layers.", "6. Wash the organic layer with water (2 x 50 mL) and dry over anhydrous magnesium sulfate.", "7. Evaporate the solvent under reduced pressure to obtain Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene] as a yellow solid with a yield of 95%." ] } | |

CAS-Nummer |

122092-51-7 |

Produktname |

Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent |

Molekularformel |

C34H28Au2Cl2FeP2 |

Molekulargewicht |

1019.2 g/mol |

IUPAC-Name |

chlorogold;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |

InChI |

InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q2*-1;2*+1;;;+2/p-2 |

InChI-Schlüssel |

ZIKZUJZWYWYNGL-UHFFFAOYSA-L |

Isomerische SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |

SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |

Kanonische SMILES |

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

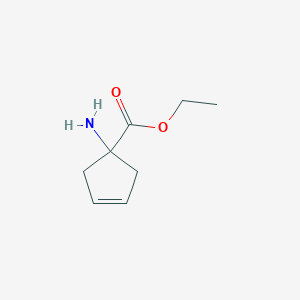

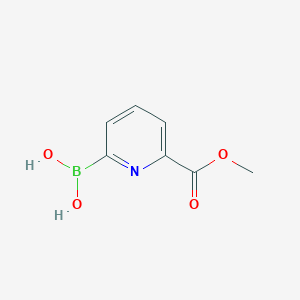

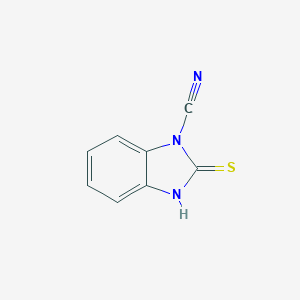

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

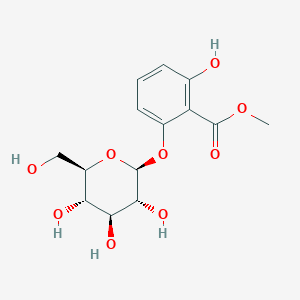

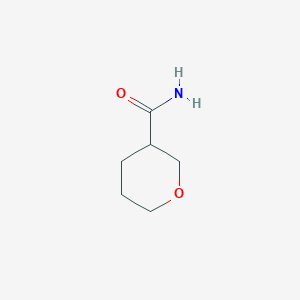

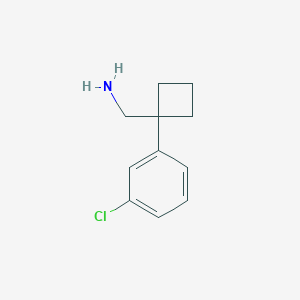

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

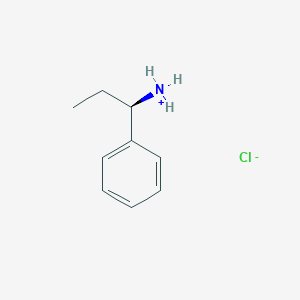

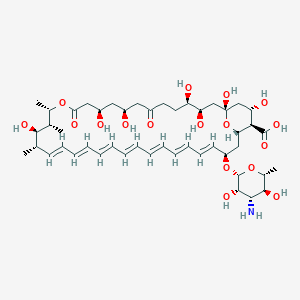

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)